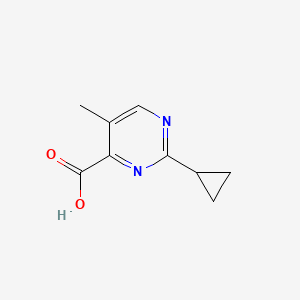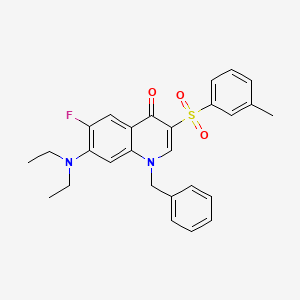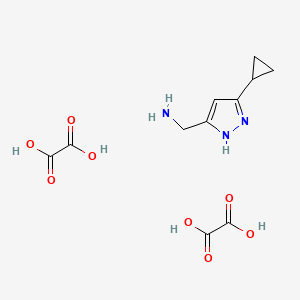
2-(4-(tert-butyl)phenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a phenoxy group, a furan ring, and a tetrahydroisoquinoline ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a tetrahydroisoquinoline ring, which is a type of nitrogen-containing heterocycle, attached to a furan ring, which is a type of oxygen-containing heterocycle. These rings are further substituted with various groups .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the presence of the heterocyclic rings .Applications De Recherche Scientifique
Structural Characterization
Research has detailed the structural aspects of similar compounds, illustrating the extended conformation through various ring systems and side chains. These structures are often stabilized in the crystal by specific intermolecular hydrogen bonds, which are critical for understanding their chemical behavior and reactivity (Kido, Kondo, Yamashita, & Ogawa, 1994).
Synthetic Applications
Several studies have focused on the synthetic utility of related compounds, particularly in the context of tert-butoxycarbonylation. This process is essential for protecting acidic proton-containing substrates, such as phenols and amines, under mild conditions, leading to high yields. The chemoselectivity and efficiency of these methods highlight the compound's role in complex synthetic pathways (Saito, Ouchi, & Takahata, 2006).
Medicinal Chemistry
In the realm of medicinal chemistry, compounds with similar structures have been investigated for their antimicrobial activities. Novel series of derivatives have been synthesized and evaluated, demonstrating promising activities against various pathogenic bacterial and fungal strains. This research underscores the potential pharmaceutical applications of these compounds (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019).
Chemical Properties
Other studies have explored the chemical properties of related compounds, such as their electrochemical oxidation and reactions with mineral acids. These investigations provide insights into their reactivity and potential applications in designing novel chemical entities with specific functionalities (Richards, Whitson, & Evans, 1975).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-26(2,3)20-7-10-22(11-8-20)32-17-24(29)27-21-9-6-18-12-13-28(16-19(18)15-21)25(30)23-5-4-14-31-23/h4-11,14-15H,12-13,16-17H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKVNHYDKFQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2453706.png)




![3-(4-fluorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2453714.png)


![8-bromo-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2453718.png)
![1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![2-(4-ethoxyphenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2453721.png)
![N-[(1R,2R)-2-Phenylcyclopentyl]oxirane-2-carboxamide](/img/structure/B2453722.png)

